4-Cyano-2-iodobenzoic acid
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Overview
Description
4-Cyano-2-iodobenzoic acid is an organic compound with the molecular formula C8H4INO2. It is a white to off-white solid that is soluble in some organic solvents such as chloroform and dichloromethane . This compound is used in various chemical reactions and has applications in the synthesis of organic materials, dyes, and high molecular weight polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-2-iodobenzoic acid can be synthesized through a multi-step process. One common method involves the reaction of 2-iodobenzoic acid with ammonia to form the amine salt of 2-iodobenzoic acid. This intermediate is then treated with cyanogen to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-iodoxybenzoic acid.
Reduction: It can be reduced to form 2-iodobenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone® in aqueous solution under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Iodoxybenzoic acid.
Reduction: 2-Iodobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2-iodobenzoic acid has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-2-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of the cyano and iodo functional groups. These groups allow it to act as an electrophile in substitution reactions and as a substrate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the cyano group.
4-Cyano-2-bromobenzoic acid: Similar but contains a bromine atom instead of iodine.
4-Cyano-2-chlorobenzoic acid: Similar but contains a chlorine atom instead of iodine.
Uniqueness
4-Cyano-2-iodobenzoic acid is unique due to the presence of both the cyano and iodo groups, which confer distinct reactivity and properties. The iodine atom makes it a good leaving group in substitution reactions, while the cyano group provides additional sites for chemical modification .
Properties
IUPAC Name |
4-cyano-2-iodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTQANSUZFJZRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695358 |
Source
|
Record name | 4-Cyano-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260814-20-7 |
Source
|
Record name | 4-Cyano-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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